molecular formula C26H26ClN3O3 B2754121 1-(2-{[(4-Chlorobenzoyl)oxy]imino}-2-phenylethyl)-4-(4-methoxyphenyl)piperazine CAS No. 338406-16-9

1-(2-{[(4-Chlorobenzoyl)oxy]imino}-2-phenylethyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B2754121
CAS No.: 338406-16-9
M. Wt: 463.96
InChI Key: VYQXDPFSUZXPNU-AZPGRJICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The phenylethyl group can be introduced via a nucleophilic substitution reaction using phenylethyl halides.
  • Attachment of the 4-Methoxyphenyl Group:

    • The 4-methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst.
  • Formation of the Oxyimino Group:

    • The oxyimino group is introduced by reacting the intermediate with hydroxylamine hydrochloride in the presence of a base.
  • Final Coupling with 4-Chlorobenzoyl Chloride:

    • The final step involves the acylation of the oxyimino intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[(4-Chlorobenzoyl)oxy]imino}-2-phenylethyl)-4-(4-methoxyphenyl)piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    • Formation of the Piperazine Core:

      • The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(2-{[(4-Chlorobenzoyl)oxy]imino}-2-phenylethyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:

      Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

      Reduction: The oxyimino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

      Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in an acidic medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

    Major Products:

      Oxidation: Formation of 1-(2-{[(4-Hydroxybenzoyl)oxy]imino}-2-phenylethyl)-4-(4-methoxyphenyl)piperazine.

      Reduction: Formation of 1-(2-{[(4-Chlorobenzoyl)amino}-2-phenylethyl)-4-(4-methoxyphenyl)piperazine.

      Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

      Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its potential biological activities.

      Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.

      Chemical Biology: It can be employed as a probe to investigate the mechanisms of action of piperazine-containing drugs.

      Industrial Applications: The compound may be used in the synthesis of more complex molecules for various industrial applications.

    Mechanism of Action

    The mechanism of action of 1-(2-{[(4-Chlorobenzoyl)oxy]imino}-2-phenylethyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The presence of the chlorobenzoyl and methoxyphenyl groups may enhance binding affinity and specificity towards certain biological targets.

    Comparison with Similar Compounds

    • 1-(2-{[(4-Chlorobenzoyl)oxy]imino}-2-phenylethyl)-4-(4-hydroxyphenyl)piperazine
    • 1-(2-{[(4-Chlorobenzoyl)oxy]imino}-2-phenylethyl)-4-(4-methylphenyl)piperazine
    • 1-(2-{[(4-Chlorobenzoyl)oxy]imino}-2-phenylethyl)-4-(4-ethylphenyl)piperazine

    Comparison:

    • Structural Differences: The primary differences lie in the substituents on the piperazine ring, which can significantly affect the compound’s physical and chemical properties.
    • Biological Activity: Variations in substituents can lead to differences in biological activity, including potency, selectivity, and pharmacokinetic properties.
    • Uniqueness: The specific combination of the chlorobenzoyl, oxyimino, phenylethyl, and methoxyphenyl groups in 1-(2-{[(4-Chlorobenzoyl)oxy]imino}-2-phenylethyl)-4-(4-methoxyphenyl)piperazine may confer unique biological activities not observed in similar compounds.

    This detailed analysis provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    [(Z)-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethylidene]amino] 4-chlorobenzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H26ClN3O3/c1-32-24-13-11-23(12-14-24)30-17-15-29(16-18-30)19-25(20-5-3-2-4-6-20)28-33-26(31)21-7-9-22(27)10-8-21/h2-14H,15-19H2,1H3/b28-25+
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VYQXDPFSUZXPNU-AZPGRJICSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)N2CCN(CC2)CC(=NOC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    COC1=CC=C(C=C1)N2CCN(CC2)C/C(=N\OC(=O)C3=CC=C(C=C3)Cl)/C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H26ClN3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    464.0 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.